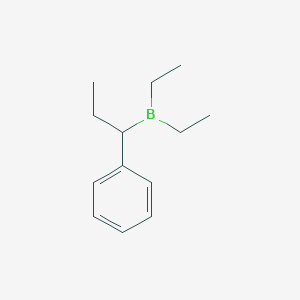
Diethyl(1-phenylpropyl)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(1-phenylpropyl)borane is an organoboron compound with the chemical formula C13H21B. It is a member of the borane family, which are compounds containing boron and hydrogen. Organoboron compounds are widely used in organic synthesis due to their unique reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl(1-phenylpropyl)borane can be synthesized through the hydroboration of 1-phenylpropene with diethylborane. The reaction typically involves the addition of diethylborane to 1-phenylpropene in an inert solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Diethyl(1-phenylpropyl)borane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or borates.
Reduction: It can act as a reducing agent in various organic reactions.
Substitution: It can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate.
Reduction: It can reduce carbonyl compounds to alcohols using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens or organolithium compounds can be used for substitution reactions.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Alcohols from carbonyl compounds.
Substitution: Various organoboron derivatives depending on the substituent introduced.
Scientific Research Applications
Diethyl(1-phenylpropyl)borane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions to form organoboron compounds.
Biology: Organoboron compounds, including this compound, are studied for their potential use in drug delivery and as enzyme inhibitors.
Medicine: Research is ongoing into the use of boron-containing compounds in cancer therapy, particularly in boron neutron capture therapy (BNCT).
Industry: It is used in the synthesis of polymers and materials with unique properties
Mechanism of Action
The mechanism of action of Diethyl(1-phenylpropyl)borane involves its ability to form stable complexes with various substrates. The boron atom in the compound has an empty p-orbital, making it a good Lewis acid. This allows it to interact with electron-rich species, facilitating various chemical transformations. In hydroboration reactions, the boron atom adds to the carbon-carbon double bond, forming a boron-carbon bond and a hydrogen-carbon bond .
Comparison with Similar Compounds
Triethylborane: Another organoboron compound used in organic synthesis.
Phenylboronic acid: Used in Suzuki-Miyaura coupling reactions.
Dibutylborane: Used in hydroboration reactions similar to Diethyl(1-phenylpropyl)borane.
Uniqueness: this compound is unique due to its specific structure, which combines the reactivity of boron with the stability provided by the phenyl and ethyl groups. This makes it particularly useful in selective organic transformations and as a precursor for more complex organoboron compounds .
Properties
CAS No. |
62497-98-7 |
|---|---|
Molecular Formula |
C13H21B |
Molecular Weight |
188.12 g/mol |
IUPAC Name |
diethyl(1-phenylpropyl)borane |
InChI |
InChI=1S/C13H21B/c1-4-13(14(5-2)6-3)12-10-8-7-9-11-12/h7-11,13H,4-6H2,1-3H3 |
InChI Key |
WVTKDXQGZUCCPX-UHFFFAOYSA-N |
Canonical SMILES |
B(CC)(CC)C(CC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















